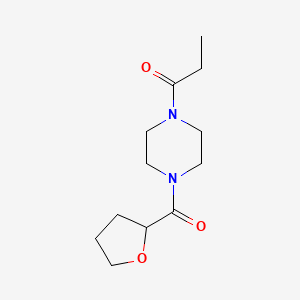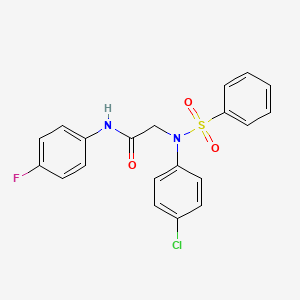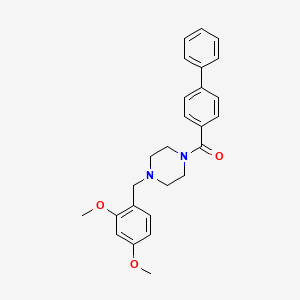![molecular formula C15H11Cl3FN3O3 B5109495 3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide, also known as TFB-TN-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has a molecular formula of C15H10Cl3FN3O3.
Wirkmechanismus
The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, which is associated with the inhibition of cell division. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which is important for the prevention of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a valuable tool for the development of new cancer therapies. However, this compound has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. In addition, this compound has not been extensively studied in vivo, and its safety and efficacy in animal models have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of 3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide. One potential direction is the development of new cancer therapies based on this compound. The potent antitumor activity of this compound makes it a promising candidate for the development of new cancer drugs. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound inhibits DNA synthesis and cell division. In addition, the safety and efficacy of this compound in animal models need to be established before it can be considered for clinical trials.
Synthesemethoden
3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide can be synthesized using a multistep process that involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,2,2-trichloro-N-(2-fluorophenyl)acetamide to form the intermediate product, which is subsequently treated with ethylenediamine to form this compound. The synthesis process is complex and requires careful handling of the reagents and intermediates to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FN3O3/c16-15(17,18)14(20-12-7-2-1-6-11(12)19)21-13(23)9-4-3-5-10(8-9)22(24)25/h1-8,14,20H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYUEONGYNKCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)
![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2,4-dichloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109438.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)
![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5109465.png)



![1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)
